NCI-006

Cancer metabolism Glycolysis inhibition LDHA enzymatic assay

NCI-006 is an orally active LDH inhibitor (LDHA IC50=0.06 μM) validated in mouse pancreatic and Ewing sarcoma models. It significantly suppresses intratumoral LDH activity and tumor growth, enhancing radiosensitivity in glycolytic cells. This compound offers a distinct in vivo efficacy profile compared to earlier inhibitors, making it ideal for preclinical oncology and metabolic research. Select this tool compound for robust target engagement and reliable experimental outcomes.

Molecular Formula C31H24F2N4O4S3
Molecular Weight 650.7 g/mol
Cat. No. B11935945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCI-006
Molecular FormulaC31H24F2N4O4S3
Molecular Weight650.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C#CC2=C(C=CC(=C2)C3=NN(C(=C3CC4=CC(=C(C=C4)S(=O)(=O)N)F)CC5CC5)C6=NC(=CS6)C(=O)O)F
InChIInChI=1S/C31H24F2N4O4S3/c1-17-2-8-22(43-17)9-6-20-15-21(7-10-24(20)32)29-23(12-19-5-11-28(25(33)13-19)44(34,40)41)27(14-18-3-4-18)37(36-29)31-35-26(16-42-31)30(38)39/h2,5,7-8,10-11,13,15-16,18H,3-4,12,14H2,1H3,(H,38,39)(H2,34,40,41)
InChIKeyADUJCIPBWYSFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(Cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid (NCATS-SM1441): A First-in-Class Lactate Dehydrogenase Inhibitor for In Vivo Cancer Metabolism Research


2-[5-(Cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid (also designated NCATS-SM1441 or compound 52) is a pyrazole-thiazole-based small molecule that functions as a potent, selective inhibitor of human lactate dehydrogenase (LDH) [1]. The compound targets the LDHA isoform with nanomolar potency (biochemical IC₅₀ = 40 nM) and demonstrates improved cellular activity, in vitro ADME properties, and in vivo pharmacokinetic attributes relative to earlier-generation LDH inhibitors [1]. Its molecular architecture incorporates a 5-methylthiophen-2-yl ethynyl moiety that extends into a hydrophobic pocket of LDHA, a 3-fluoro-4-sulfamoylbenzyl group that engages critical active-site residues, and a cyclopropylmethyl substituent that participates in π-stacking interactions with Tyr238—features collectively responsible for its optimized target engagement and cellular potency [1].

Why Generic Substitution of 2-[5-(Cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid with Other LDH Inhibitors Is Scientifically Unjustified


LDH inhibitors as a class exhibit profound variability in isoform selectivity, cellular permeability, metabolic stability, and in vivo target engagement—factors that critically determine utility in preclinical models. Many potent biochemical inhibitors (e.g., GSK2837808A with LDHA IC₅₀ = 1.9 nM) fail to translate into cellular or in vivo activity due to poor pharmacokinetics or insufficient cellular accumulation [1][2]. Conversely, compounds with modest biochemical potency may demonstrate superior cellular lactate suppression and in vivo LDH inhibition when optimized for membrane permeability, metabolic stability, and drug-target residence time. NCATS-SM1441 was specifically engineered through structure-based design to balance these multidimensional parameters—a profile not shared by earlier pyrazole-based analogs or by chemically distinct LDH inhibitor chemotypes. Consequently, substituting NCATS-SM1441 with another LDH inhibitor bearing a similar nominal IC₅₀ but divergent ADME/PK characteristics will yield non-comparable experimental outcomes in cellular and animal models.

Quantitative Differentiation Evidence for 2-[5-(Cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid (NCATS-SM1441) Versus Key Comparators


Biochemical LDHA Inhibition: NCATS-SM1441 Exhibits ~1.4-Fold Superior Potency Compared to Lead Analog NCATS-SM1440

In a standardized 1536-well biochemical assay using recombinant human LDHA with NADH (0.06 mM) and sodium pyruvate (0.2 mM), NCATS-SM1441 (compound 52) achieved an IC₅₀ of 40 nM, whereas the closely related lead analog NCATS-SM1440 (compound 43) exhibited an IC₅₀ of 57 nM under identical assay conditions [1]. This represents a 30% improvement in biochemical potency for NCATS-SM1441. The enhanced potency is attributed to the 5-methylthiophen-2-yl ethynyl substituent, which optimizes occupancy of the hydrophobic pocket adjacent to the LDHA active site [1].

Cancer metabolism Glycolysis inhibition LDHA enzymatic assay

Cellular Lactate Suppression in MiaPaCa-2 Pancreatic Cancer Cells: NCATS-SM1441 Demonstrates 3.5-Fold Superior Cellular Activity Relative to NCATS-SM1440

In MiaPaCa-2 human pancreatic cancer cells—a highly glycolytic line—NCATS-SM1441 inhibited lactate production with an IC₅₀ of 105 nM, compared to 403 nM for NCATS-SM1440 [1]. This 3.8-fold improvement in cellular potency cannot be explained solely by the 1.4-fold difference in biochemical IC₅₀, indicating that NCATS-SM1441 possesses superior cellular permeability and/or intracellular target engagement characteristics. Notably, the lactate inhibition IC₅₀ of NCATS-SM1441 in MiaPaCa-2 cells (105 nM) is only 2.6-fold higher than its biochemical IC₅₀, whereas NCATS-SM1440 shows a 7.1-fold rightward shift, further supporting improved cellular access for NCATS-SM1441 [1].

Pancreatic cancer Lactate production Cellular efficacy

Plasma Protein Binding: NCATS-SM1441 Exhibits 6.3-Fold Higher Unbound Fraction in Mouse Plasma Compared to NCATS-SM1440, Facilitating Improved In Vivo Exposure

Plasma protein binding significantly impacts free drug concentrations available for target engagement and clearance. In mouse plasma, NCATS-SM1441 displayed a fraction unbound (Fu) of 4.4%, whereas NCATS-SM1440 showed an Fu of 0.7%—a 6.3-fold difference [1]. In human plasma, both compounds exhibited high protein binding (Fu = 0% for both, indicating binding >99%), but the improved free fraction in mouse plasma for NCATS-SM1441 contributes to its enhanced in vivo target engagement and LDH inhibitory activity observed in murine xenograft models [1]. The lower protein binding of NCATS-SM1441 in rodent models translates to higher unbound plasma concentrations at equivalent doses, a critical consideration for preclinical efficacy studies.

Pharmacokinetics Plasma protein binding In vivo exposure

CYP450 Inhibition Profile: NCATS-SM1441 Demonstrates Favorable Drug-Drug Interaction Liability with Quantifiable IC₅₀ Values for CYP2C8 and CYP2B6

In vitro CYP450 inhibition profiling revealed that NCATS-SM1441 inhibits CYP2C8 with an IC₅₀ of 7.5 μM and CYP2B6 with an IC₅₀ of 14 μM, whereas NCATS-SM1440 showed only percentage inhibition data (80% at 10 μM for CYP2C8; 46% at 10 μM for CYP2B6) without defined IC₅₀ values [1]. The availability of quantifiable IC₅₀ values for NCATS-SM1441 enables more accurate prediction of drug-drug interaction risk and facilitates rational co-administration with CYP-metabolized agents in preclinical combination studies. Additionally, NCATS-SM1441 showed no significant phase I or II metabolites in vitro, no CYP induction at 10 μM, no PXR/AhR activation (<2-fold up to 10 μM), and no reactive metabolite formation (no GSH adducts) [1].

Drug metabolism CYP450 inhibition ADME-Tox

Cross-Study Comparison: NCATS-SM1441 Balances Potency and PK Properties Whereas GSK2837808A, Despite Sub-Nanomolar Biochemical Potency, Exhibits Poor In Vivo Pharmacokinetics

Cross-study evaluation reveals a critical differentiation: GSK2837808A, a structurally distinct LDH inhibitor, achieves exceptional biochemical potency (LDHA IC₅₀ = 1.9 nM) but suffers from poor in vivo pharmacokinetics that limit its utility in animal models [1]. In contrast, NCATS-SM1441 was explicitly optimized through iterative structure-based design to deliver balanced cellular activity (MiaPaCa-2 lactate IC₅₀ = 105 nM) and robust in vivo PK properties, including high metabolic stability (liver microsomal T₁/₂ >120 min across human, mouse, and rat; hepatocyte stability >150 min; plasma stability T₁/₂ >240 min) [2]. While this comparison is cross-study rather than head-to-head, it illustrates a fundamental principle in LDH inhibitor selection: biochemical IC₅₀ alone is an unreliable predictor of in vivo performance. NCATS-SM1441's demonstrated ability to achieve direct target engagement in human tumor xenografts validates the optimization strategy .

LDH inhibitor benchmarking Pharmacokinetic optimization In vivo translatability

Validated Research and Industrial Application Scenarios for 2-[5-(Cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid (NCATS-SM1441)


In Vivo Cancer Metabolism Studies Requiring Pharmacological LDH Inhibition

NCATS-SM1441 is specifically validated for in vivo LDH inhibition studies in human tumor xenograft models, including Ewing's sarcoma and pancreatic cancer [1]. Its optimized pharmacokinetic profile (liver microsomal T₁/₂ >120 min across species, plasma stability >240 min) and demonstrated direct target engagement in vivo make it the tool compound of choice for researchers investigating the effects of pharmacological LDH blockade on tumor growth, metabolic reprogramming, and immune microenvironment modulation. In contrast, earlier LDH inhibitors such as GSK2837808A and FX11 are limited by poor in vivo PK or micromolar cellular potency, respectively, restricting their utility to in vitro systems [1][2].

Cellular Glycolysis and Lactate Production Assays in Highly Glycolytic Cancer Cell Lines

For ex vivo and in vitro studies in MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma) cell lines, NCATS-SM1441 provides robust suppression of lactate production with cellular IC₅₀ values of 105 nM and 760 nM, respectively [1]. Its improved cellular activity relative to NCATS-SM1440 (403 nM in MiaPaCa-2) ensures that target modulation can be achieved at concentrations that minimize off-target cytotoxicity. Researchers employing lactate production assays, Seahorse metabolic flux analysis, or viability assays under glycolytic dependence will benefit from NCATS-SM1441's validated cellular efficacy profile.

Drug Discovery Screening and SAR Studies on Pyrazole-Based LDH Inhibitors

NCATS-SM1441 serves as a benchmark reference compound for medicinal chemistry optimization programs targeting LDHA. Its co-crystal structure with LDHA (PDB: 6Q13) provides atomic-level insights into key binding interactions, including the thiazole carboxylic acid moiety engaging R168, the 3-fluoro-4-sulfamoylbenzyl group forming hydrogen bonds with Asp140, Glu191, and Ile141, and the cyclopropylmethyl substituent participating in π-stacking with Tyr238 [1]. Researchers developing next-generation LDH inhibitors can use NCATS-SM1441 as a positive control in biochemical (IC₅₀ = 40 nM) and cellular assays to benchmark the performance of novel analogs.

Combination Therapy Studies Requiring Defined CYP450 Drug-Drug Interaction Parameters

For preclinical studies involving co-administration of NCATS-SM1441 with other small molecules metabolized by CYP2C8 or CYP2B6, the compound's defined IC₅₀ values (7.5 μM and 14 μM, respectively) enable prospective assessment of drug-drug interaction risk [1]. This quantitative ADME characterization distinguishes NCATS-SM1441 from comparator compounds lacking defined CYP inhibition thresholds, allowing researchers to design rational combination regimens and interpret pharmacokinetic data with greater confidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NCI-006

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.